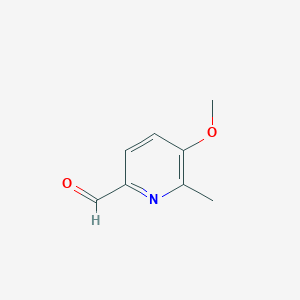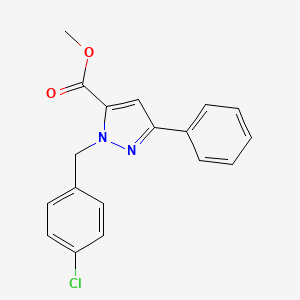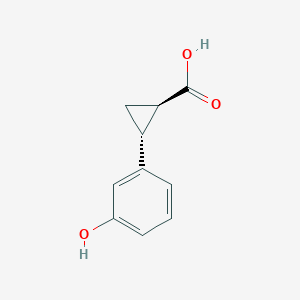
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid
Übersicht
Beschreibung
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid (HPCA) is a cyclic carboxylic acid that is widely used in the synthesis of various compounds. It is a versatile building block for many chemical reactions and is used in the synthesis of drugs, pesticides, and other compounds. HPCA has a broad range of applications, including medicinal chemistry, drug synthesis, and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including drugs, pesticides, and other bioactive molecules. (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid is also used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry and drug design. Furthermore, (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid has been used in the synthesis of organometallic compounds, which are important in catalysis and other areas of chemistry.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid is not well understood. However, it is believed to act as a nucleophilic catalyst, which increases the rate of reaction between two molecules. (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid can also act as a Lewis acid, which can facilitate the formation of new bonds between molecules. Furthermore, (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid can act as an electrophile, which can speed up the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid are not well understood. However, it is believed to be non-toxic and may have some anti-inflammatory properties. It has also been suggested that (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid may have some antioxidant properties, although this has not been confirmed.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid in lab experiments is its versatility. It can be used in a variety of reactions, including the synthesis of drugs, pesticides, and other compounds. Furthermore, (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid has a low toxicity, which makes it safe to use in laboratory experiments. However, (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid is not very soluble in water, which can make it difficult to use in some reactions.
Zukünftige Richtungen
The future of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid research is promising. There is potential for further research into the biochemical and physiological effects of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid, as well as its potential applications in medicinal chemistry and drug design. Furthermore, further research could be conducted into the synthesis of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid and its uses in the synthesis of heterocyclic compounds. Additionally, further research could be conducted into the mechanisms of action of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid and its potential for use in catalysis. Finally, further research could be conducted into the solubility of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid and its potential for use in aqueous solutions.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZRHXKNIDKRBY-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



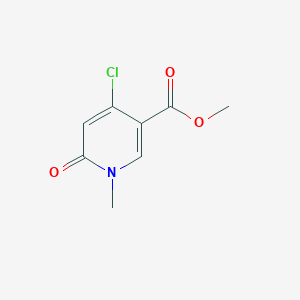
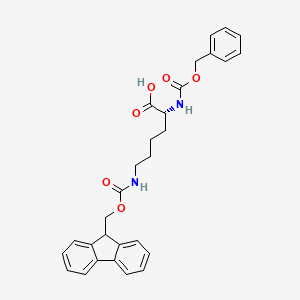



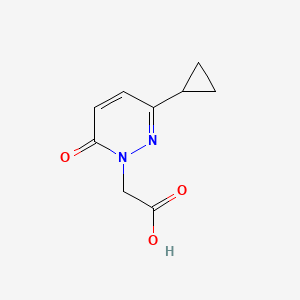
![3-Methylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1434579.png)
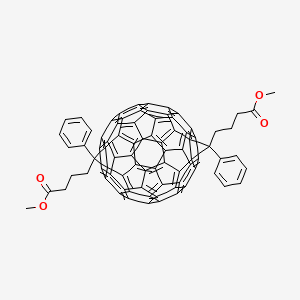

![6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1434586.png)
![(2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B1434587.png)
